Cas no 1151762-33-2 (2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine)
2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine Chemical and Physical Properties
Names and Identifiers
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- BGN3
- 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine
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- MDL: MFCD29924235
- Inchi: 1S/C13H12N8O/c14-13-19-11-10(16-7-17-11)12(20-13)22-6-9-3-1-8(2-4-9)5-18-21-15/h1-4,7H,5-6H2,(H3,14,16,17,19,20)
- InChI Key: DSPWEULBEPDTGO-UHFFFAOYSA-N
- SMILES: O(C1=C2C(=NC(N)=N1)N=CN2)CC1C=CC(CN=[N+]=[N-])=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 407
- XLogP3: 2.1
- Topological Polar Surface Area: 104
2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1210943-10mg |
6-(4-(Azidomethyl)benzyloxy)-9H-purin-2-amine |
1151762-33-2 | 95% | 10mg |
$780 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1210943-20mg |
6-(4-(Azidomethyl)benzyloxy)-9H-purin-2-amine |
1151762-33-2 | 95% | 20mg |
$995 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1210943-20mg |
6-(4-(Azidomethyl)benzyloxy)-9H-purin-2-amine |
1151762-33-2 | 95% | 20mg |
$995 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1210943-10mg |
6-(4-(Azidomethyl)benzyloxy)-9H-purin-2-amine |
1151762-33-2 | 95% | 10mg |
$780 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1112170-10mg |
6-[[4-(azidomethyl)phenyl]methoxy]-9H-Purin-2-amine |
1151762-33-2 | 95% | 10mg |
$780 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1112170-20mg |
6-[[4-(azidomethyl)phenyl]methoxy]-9H-Purin-2-amine |
1151762-33-2 | 95% | 20mg |
$995 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1112170-10mg |
6-[[4-(azidomethyl)phenyl]methoxy]-9H-Purin-2-amine |
1151762-33-2 | 95% | 10mg |
$780 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1210943-10mg |
6-(4-(Azidomethyl)benzyloxy)-9H-purin-2-amine |
1151762-33-2 | 95% | 10mg |
$780 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1210943-20mg |
6-(4-(Azidomethyl)benzyloxy)-9H-purin-2-amine |
1151762-33-2 | 95% | 20mg |
$995 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1112170-20mg |
6-[[4-(azidomethyl)phenyl]methoxy]-9H-Purin-2-amine |
1151762-33-2 | 95% | 20mg |
$995 | 2024-07-28 |
2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine
2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine: A Comprehensive Overview
The compound 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine, identified by the CAS number 1151762-33-2, is a purine derivative with significant potential in various fields of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural features and promising applications in drug design and development. In this article, we delve into the structural characteristics, synthesis methods, and recent advancements in understanding its biological activities.
Purines are a class of heterocyclic aromatic compounds that play a critical role in biological systems, particularly as components of nucleic acids and as precursors for various bioactive molecules. The purine ring system in this compound provides a foundation for diverse functional groups, which can be exploited for targeted therapeutic interventions. The presence of an amino group at position 2 and a benzyloxy group at position 6 introduces additional functional diversity, making this compound a valuable substrate for further modification and exploration.
The synthesis of 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and cyclizations. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex structures with high purity and yield. Researchers have employed strategies such as Suzuki-Miyaura coupling and Stille coupling to introduce the azidomethylbenzyl group at position 6, ensuring precise control over the regiochemistry of the molecule.
In terms of biological activity, this compound has shown potential as a kinase inhibitor, which is a critical target in cancer therapy. Studies have demonstrated that the azidomethyl group can act as a bioisostere for other functional groups, enhancing the compound's ability to bind to protein targets with high affinity. Furthermore, the presence of the purine ring allows for interactions with adenosine receptors, suggesting applications in neuroprotective therapies and inflammation management.
Recent research has also explored the use of 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine in click chemistry applications. The azide group is highly reactive under copper-catalyzed conditions, enabling the rapid assembly of larger molecular frameworks. This property makes it an attractive candidate for drug discovery programs that require modular synthesis approaches.
In conclusion, 2-Amino-6-[4-(azidomethyl)benzyloxy]-9H-purine represents a versatile platform for chemical innovation. Its unique structure, combined with advanced synthetic techniques and promising biological profiles, positions it as a key molecule in contemporary drug discovery efforts. As research continues to uncover its full potential, this compound is expected to contribute significantly to the development of novel therapeutics addressing unmet medical needs.
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